molecular formula C15H44N5O21P7 B12717143 (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid CAS No. 22811-55-8

(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid

Cat. No.: B12717143
CAS No.: 22811-55-8
M. Wt: 847.3 g/mol
InChI Key: YIAZZEXSBOBNAA-UHFFFAOYSA-N
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Description

(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid is a complex organophosphorus compound. It is known for its multiple phosphonic acid groups, which contribute to its high affinity for metal ions and its ability to act as a chelating agent. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The process can be summarized as follows:

    Initial Reaction: Ethylenediamine reacts with formaldehyde to form a Schiff base.

    Phosphonomethylation: The Schiff base undergoes phosphonomethylation with phosphorous acid to introduce the phosphonic acid groups.

The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction environment.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, which is useful in water treatment and industrial cleaning.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the phosphonic acid groups.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.

    Hydrolysis: Acidic or basic conditions are used to induce hydrolysis.

    Redox Reactions: Specific oxidizing or reducing agents are required, depending on the desired reaction.

Major Products Formed

    Chelation: Metal-phosphonate complexes.

    Hydrolysis: Breakdown products include phosphonic acids and amines.

    Redox Reactions: Various oxidation or reduction products, depending on the specific reaction conditions.

Scientific Research Applications

(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid has a wide range of scientific research applications:

    Chemistry: Used as a chelating agent in analytical chemistry and as a stabilizer in various chemical processes.

    Biology: Investigated for its potential in inhibiting enzymes that require metal ions, such as metalloproteases.

    Medicine: Explored for its potential in treating diseases related to metal ion imbalances, such as osteoporosis.

    Industry: Utilized in water treatment, detergents, and scale inhibitors due to its ability to bind metal ions.

Mechanism of Action

The mechanism of action of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid primarily involves its ability to chelate metal ions. By binding to metal ions, it can:

    Inhibit Enzymes: Prevent enzymes that require metal ions from functioning properly.

    Prevent Scale Formation: Inhibit the formation of scale in industrial systems by binding to metal ions that would otherwise form insoluble salts.

    Stabilize Solutions: Maintain the stability of solutions by preventing metal ion-induced precipitation.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent with similar applications.

    Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher affinity for metal ions compared to EDTA.

    Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer phosphonic acid groups.

Uniqueness

(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid is unique due to its multiple phosphonic acid groups, which provide a higher affinity for metal ions compared to other chelating agents. This makes it particularly effective in applications requiring strong and stable metal ion binding.

Properties

CAS No.

22811-55-8

Molecular Formula

C15H44N5O21P7

Molecular Weight

847.3 g/mol

IUPAC Name

[bis[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid

InChI

InChI=1S/C15H44N5O21P7/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41)

InChI Key

YIAZZEXSBOBNAA-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

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